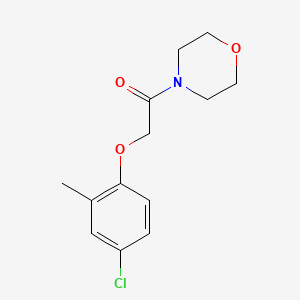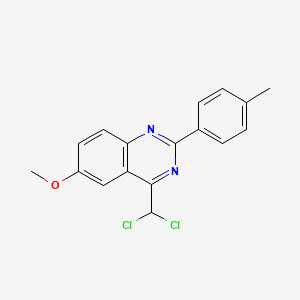
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with appropriate reagents to form the quinazoline core.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis are some of the methods employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-anilinoquinazoline: Known for its anticancer properties and used as a reference compound in many studies.
4-thiosemicarbazide quinazoline: Exhibits significant anticancer activity and is structurally similar to 4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline.
Uniqueness
This compound is unique due to the presence of the dichloromethyl and methoxy groups, which may contribute to its distinct biological activities and chemical reactivity. These functional groups can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Propriétés
IUPAC Name |
4-(dichloromethyl)-6-methoxy-2-(4-methylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-3-5-11(6-4-10)17-20-14-8-7-12(22-2)9-13(14)15(21-17)16(18)19/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLNTVCTUNCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=N2)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
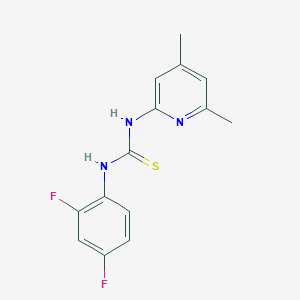
![(2-FLUOROPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B5748890.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5748896.png)
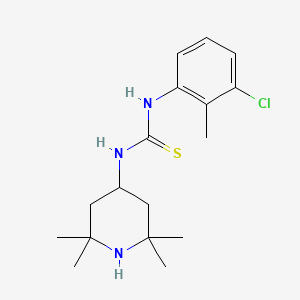
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
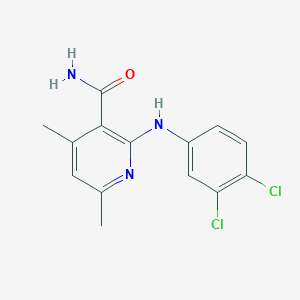

![N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE](/img/structure/B5748939.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
